3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester is a chemical compound with a unique structure that includes a hydroxyl group, a methanesulfonyl group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-5-methanesulfonyl-isothiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The methanesulfonyl group can be reduced to a thiol group.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester.
Reduction: Formation of 3-hydroxy-5-thiol-isothiazole-4-carboxylic acid methyl ester.
Substitution: Formation of various substituted isothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The hydroxyl and methanesulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The isothiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-5-methyl-isothiazole-4-carboxylic acid methyl ester
- 3-Hydroxy-5-chloro-isothiazole-4-carboxylic acid methyl ester
- 3-Hydroxy-5-ethyl-isothiazole-4-carboxylic acid methyl ester
Uniqueness
3-Hydroxy-5-methanesulfonyl-isothiazole-4-carboxylic acid methyl ester is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
methyl 5-methylsulfonyl-3-oxo-1,2-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S2/c1-12-5(9)3-4(8)7-13-6(3)14(2,10)11/h1-2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWITWVXLWLBPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SNC1=O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696573 |
Source
|
Record name | Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878477-24-8 |
Source
|
Record name | Methyl 5-(methanesulfonyl)-3-oxo-2,3-dihydro-1,2-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.